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Compound of Interest
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cat. No.: B15620159

An in-depth review of the safety and tolerability of the novel ATR inhibitor ART0380
(alnodesertib) in comparison to other agents in its class, supported by available clinical trial
data. This guide is intended for researchers, scientists, and drug development professionals.

ARTO0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and
Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR)
pathway. By targeting ATR, ART0380 aims to induce synthetic lethality in cancer cells with
specific DDR deficiencies or high levels of replication stress. As with any novel therapeutic, a
thorough understanding of its safety profile is paramount. This guide provides a comparative
analysis of the safety data for ART0380 from early-phase clinical trials, juxtaposed with other
investigational ATR inhibitors, to offer a comprehensive overview for the scientific community.

Executive Summary of Safety Profile

Clinical data to date indicates that ART0380, both as a monotherapy and in combination with
chemotherapy, possesses a manageable and predictable safety profile. The most frequently
observed treatment-related adverse events (TRAES) are hematological in nature, which is a
known class effect of ATR inhibitors. These toxicities have been described as predictable,
manageable, and reversible[1].

In combination with low-dose irinotecan, ART0380 has demonstrated a favorable safety profile,
proving to be well-tolerated and suitable for long-term administration[2]. Similarly, when
combined with gemcitabine, the safety profile was as expected, with manageable and
reversible hematological toxicities and no signs of off-target effects.
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Quantitative Safety Analysis: ART0380 and
Comparators

The following tables summarize the treatment-related adverse events (TRAES) observed in
clinical trials of ART0380 and other ATR inhibitors. Data is presented for both monotherapy and
combination therapy settings to provide a comprehensive comparison. All adverse events are
graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Treatment-Related Adverse Events (TRAESs) for ART0380 (Alnodesertib)
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Adverse Event ARTO0380 + Irinotecan (STELLA Trial)

Any Grade (%)

Neutropenia 53
Anemia 41
Fatigue 34
Diarrhea 31
Nausea 28
Vomiting 21
Decreased Appetite 14
Alopecia 12
Hypomagnesemia 10
Abdominal Pain 10

Grade =3 (%)

Neutropenia 45
Anemia 19
Fatigue 2
Diarrhea 2
Nausea 2
Hypomagnesemia 2
Hypokalemia 2
Asthenia 2
Abdominal Pain 2

Data from the Phase 1/2a STELLA trial (NCT04657068) at the recommended Phase 2 dose
(RP2D) of 200 mg ART0380 on days 1-3 and 8-10, and 60 mg/m? irinotecan on days 1 and 8
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of a 21-day cycle.

Note: While ART0380 has been studied as a monotherapy in the STELLA trial (NCT04657068)
and the ARTIST trial (NCT05798611), specific quantitative data on adverse events from the
monotherapy arms were not publicly available at the time of this review. Qualitative descriptions
from these studies indicate a "predictable and manageable safety profile” with "on-target
anemia" being "predictable, manageable, and reversible"[1].

Table 2: Treatment-Related Adverse Events (TRAES) for Comparator ATR Inhibitors

Ceralasertib

Adverse Event Elimusertib (Monotherapy)
(Monotherapy)
Any Grade (%)
Anemia 65.7 (Grade =3) N/A
Neutropenia 47.6 (Grade =3) N/A
Grade =3 (%)
Anemia 65.7 Hematological (dose-limiting)
Neutropenia 34.3 (Grade 3), 13.3 (Grade 4) N/A
Thrombocytopenia N/A N/A

Data for Elimusertib from a Phase 1b trial (NCT03188965). Data for Ceralasertib from the
PATRIOT Phase 1 study (NCT02223923), which reported dose-limiting hematological toxicity
with continuous dosing.

Table 3: Grade =3 TRAESs for Comparator ATR Inhibitors in Combination Therapy
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Elimusertib + Ceralasertib + Ceralasertib + Ceralasertib +
Adverse Event . .

FOLFIRI Carboplatin Durvalumab Paclitaxel
Grade =3 (%)
Neutropenia Most common 25 6.7 30
Anemia N/A 39 35.5 23
Thrombocytopeni

N/A 36 35.5 9
a
Leukopenia Most common N/A N/A N/A
Lymphopenia Most common N/A N/A N/A
Mucositis Most common N/A N/A N/A
Febrile

DLT N/A N/A N/A

Neutropenia

DLT: Dose-Limiting Toxicity. FOLFIRI: Folinic acid, Fluorouracil, Irinotecan.

Experimental Protocols for Safety Assessment

The safety and tolerability of ART0380 were primarily evaluated in the Phase 1/2a STELLA trial
(NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid
tumors.

Key aspects of the safety assessment methodology include:

e Primary Objective: To determine the safety, tolerability, and recommended Phase 2 dose
(RP2D) of ART0380 as a monotherapy and in combination with gemcitabine or irinotecan.

» Adverse Event Monitoring: All adverse events (AEs) were recorded from the time of informed
consent until 30 days after the last dose of study treatment. AEs were graded according to
the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE)
version 5.0.
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» Safety Assessments: Safety monitoring included regular physical examinations, vital sign
measurements, electrocardiograms (ECGs), and comprehensive laboratory tests
(hematology, clinical chemistry, and urinalysis) at baseline and at specified intervals
throughout the study.

o Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, DLTs were assessed
during the first cycle of treatment to determine the maximum tolerated dose (MTD).

o Data and Safety Monitoring: An independent Data and Safety Monitoring Board (DSMB) was
responsible for periodically reviewing the safety data to ensure the well-being of the study
participants.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approach, the following diagrams
have been generated using the Graphviz DOT language.
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Caption: Mechanism of action of ART0380 in the ATR signaling pathway.
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Caption: Clinical trial workflow for safety assessment of ART0380.
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Discussion and Conclusion

The available data suggests that ART0380 (alnodesertib) has a safety profile consistent with
the ATR inhibitor class, characterized primarily by manageable hematological toxicities. When
compared to other ATR inhibitors in development, the types of adverse events observed with
ARTO0380 are similar. Notably, the combination of ART0380 with low-dose irinotecan appears
to be well-tolerated, which is a promising finding given that combinations of other ATR inhibitors
with full-dose chemotherapy have sometimes led to significant myelosuppression and dose-
limiting toxicities.

The lack of publicly available, detailed quantitative safety data for ART0380 monotherapy is a
current limitation in providing a complete head-to-head comparison of its intrinsic safety profile
against other ATR inhibitors. As more data from ongoing and future clinical trials become
available, a more definitive comparative safety assessment will be possible.

In conclusion, the early clinical data for ART0380 are encouraging from a safety perspective,
supporting its continued development as a monotherapy and in combination regimens for the
treatment of cancers with specific molecular vulnerabilities. Further investigation is warranted to
fully characterize its long-term safety and to identify optimal combination partners and patient
populations.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b15620159#comparative-analysis-of-art0380-s-safety-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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